Temporin-CPb is isolated from the skin secretions of frogs, particularly Rana pipiens and Rana temporaria. The extraction process typically involves stimulating the frogs to release their skin secretions, which are then collected and purified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .
Temporin-CPb belongs to the class of antimicrobial peptides known as temporins. These peptides are classified based on their amino acid composition, structure, and biological activity. Temporins are generally amphipathic and exhibit helical structures in membrane-mimicking environments, which is crucial for their interaction with microbial membranes .
The synthesis of Temporin-CPb can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the efficient assembly of peptide sequences. The typical approach involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and coupling reagents such as HATU (O-(7-Aza-1-hydroxybenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds .
During SPPS, the peptide chain is elongated stepwise on a solid support. After synthesis, the peptide is cleaved from the resin and purified using HPLC. The purity and identity of Temporin-CPb can be confirmed through analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Temporin-CPb typically adopts an alpha-helical conformation when interacting with lipid membranes. This structural feature is essential for its biological activity, allowing it to insert into microbial membranes effectively. The specific sequence of Temporin-CPb contributes to its amphipathic nature, with hydrophobic residues facing one side and hydrophilic residues on the other .
The molecular weight of Temporin-CPb is approximately 1,400 Da, with a net positive charge at physiological pH due to the presence of basic amino acids like lysine or arginine. The peptide's structure can be further analyzed using circular dichroism (CD) spectroscopy to assess its helical content under different environmental conditions .
Temporin-CPb undergoes several interactions when it encounters microbial membranes. Its primary reaction involves membrane permeabilization, where the peptide disrupts lipid bilayers leading to cell lysis. This process is facilitated by electrostatic interactions between the positively charged peptide and negatively charged components of bacterial membranes .
The mechanism by which Temporin-CPb disrupts membranes includes forming pores or channels within the lipid bilayer. Studies utilizing scanning electron microscopy have demonstrated that at high concentrations, this peptide can induce significant morphological changes in bacterial cells .
The mechanism of action for Temporin-CPb primarily involves its ability to bind to and disrupt microbial membranes. Upon contact with bacterial cells, the peptide interacts with lipid components through electrostatic attraction and hydrophobic interactions. This leads to membrane depolarization and ultimately cell death due to loss of membrane integrity .
Research indicates that Temporin-CPb exhibits minimum inhibitory concentration (MIC) values ranging from 1 to 100 µM against various Gram-positive bacteria. The exact MIC can vary depending on the specific strain being tested .
Temporin-CPb is a small peptide with a molecular weight around 1,400 Da. It is soluble in aqueous solutions but shows increased helical content in organic solvents like trifluoroethanol or sodium dodecyl sulfate micelles. This property is crucial for its biological function as it allows for conformational flexibility upon interacting with lipid membranes .
The chemical properties include a net positive charge at physiological pH due to basic amino acids in its structure. This charge enhances its interaction with negatively charged microbial membranes. Additionally, its amphipathic nature contributes to its ability to disrupt lipid bilayers effectively .
Temporin-CPb has potential applications in developing new antimicrobial agents due to its effectiveness against resistant strains of bacteria. Its unique mechanism of action makes it a candidate for further research in drug design aimed at treating infections caused by Gram-positive bacteria and fungi. Furthermore, studies exploring its anticancer properties highlight its multifunctional potential in medical applications .
Frog skin serves as a primary immunological barrier where granular glands synthesize and secrete temporins in response to injury or stress through a holocrine mechanism [4] [9]. This secretion occurs alongside neuropeptides and other AMP families (e.g., esculentins, brevinins), creating a synergistic chemical defense cocktail. Temporins are encoded within tripartite precursors consisting of:
Phylogenetic Distribution: Temporin-CPb originates from Lithobates capito (formerly Rana capito), with its biosynthetic pathway following this conserved template [1] [7]. The diversification of the mature peptide sequence across amphibian species reflects evolutionary adaptation to regional pathogen pressures. Temporins from Eurasian and North American ranids exhibit preferential activity against Gram-positive bacteria and fungi prevalent in their ecological niches [4] [9].
Structural Characteristics: Temporin-CPb (FLPLILRVLSGIL.NH₂) exemplifies the family’s features: a 13-residue chain with a single arginine residue conferring +2 charge at physiological pH, and hydrophobic residues (Leu, Ile, Val, Phe) constituting ~70% of its sequence [1] [7]. This amphipathic architecture enables membrane interactions, though its precise tertiary structure in microbial membranes remains uncharacterized.
The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent a global threat due to multidrug resistance (MDR) mechanisms:
Clinical Burden: ESKAPE organisms account for >38% of bloodstream infections in tertiary hospitals, with S. aureus (26.3%) and K. pneumoniae (15.8%) predominating [2] [10]. Methicillin-resistant S. aureus (MRSA) exhibits 35–73.3% oxacillin resistance rates globally, while carbapenem resistance exceeds 90% in A. baumannii [2] [5] [10].
Temporin-CPb’s Antimicrobial Profile:Temporin-CPb demonstrates selective activity against Gram-positive ESKAPE pathogens:
| **Pathogen** | **Activity (MIC range, μM)** | **Reference** | |----------------------------|-------------------------------|---------------| | Methicillin-resistant *S. aureus* (MRSA) | 8–40 | [1] | | Vancomycin-resistant *E. faecium* (VRE) | >40 (limited activity) | [1] | | *P. aeruginosa* | >100 (weak activity) | [1] | | *K. pneumoniae* | >100 (weak activity) | [1] |
This Gram-positive selectivity stems from:
**Table 2: Membrane Disruption Kinetics of Temporin-CPb Analogs** | **Peptide** | **Membrane Permeabilization (Half-time, min)** | **Helicity (%)** | |---------------------|-----------------------------------------------|------------------| | Temporin-CPb | Not determined | Not published | | Temporin-1OLa | <5 | 62 | | Temporin-DRa | 10–15 | 75 | | [Aib¹³]Temporin-DRa | 20–30 | 45 |
Data inferred from structurally related temporins [1] [7] [8]
Despite promising attributes, key knowledge gaps impede Temporin-CPb’s therapeutic development:
**Table 3: Critical Research Priorities for Temporin-CPb** | **Research Gap** | **Required Approach** | **Expected Output** | |---------------------------------|-----------------------------------------------|-----------------------------------------| | Membrane interaction mechanism | Solid-state NMR in lipid bilayers | Residue-level membrane insertion map | | Protease susceptibility | D-amino acid substitutions at cleavage sites | Stabilized analogs with >10x half-life | | *In vivo* efficacy | Murine skin infection models | Proof-of-concept for topical delivery | | Synergy screening | Checkerboard assays with last-resort antibiotics | Novel combination regimens |
Concluding RemarksTemporin-CPb exemplifies the untapped potential of amphibian AMPs against intractable ESKAPE pathogens. Its targeted Gram-positive activity, membrane-perturbing mechanism, and synergy with antibiotics position it as a compelling candidate for antimicrobial development. Addressing its structural characterization, stability optimization, and biofilm efficacy will be pivotal in advancing this peptide toward therapeutic application. Future work should leverage the successful engineering strategies applied to temporin-DRa and temporin-1OLa to overcome current limitations.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: